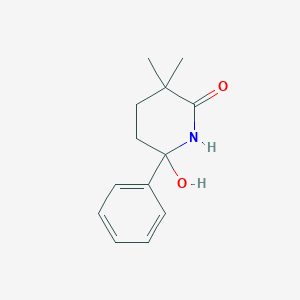
1-Hydroxy-3-sulfanylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a thiol-containing compound, characterized by the presence of both a hydroxyl group and a sulfanyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-sulfanylpropan-2-one can be synthesized through the acid-catalyzed addition of hydrogen sulfide to the corresponding ketones . For example, the reaction of 1,1,1-trichloropropan-2-one with hydrogen sulfide in the presence of hydrogen chloride yields 1,1,1-trichloro-2-sulfanylpropan-2-ol . This method involves the nucleophilic attack of hydrogen sulfide on the carbonyl group of the ketone, followed by the stabilization of the resulting hydroxy thiol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-3-sulfanylpropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-sulfanylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its thiol group makes it a useful compound for studying redox reactions and thiol-disulfide exchange processes.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3-sulfanylpropan-2-one involves its ability to participate in nucleophilic and electrophilic reactions. The hydroxyl group can act as a nucleophile, while the sulfanyl group can participate in redox reactions. These properties make it a versatile compound in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-3-sulfanylacetone: Similar structure but with different substituents.
3-Hydroxypropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfanyl group.
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: Contains a chloro and sulfonic acid group.
Eigenschaften
CAS-Nummer |
856604-62-1 |
|---|---|
Molekularformel |
C3H6O2S |
Molekulargewicht |
106.15 g/mol |
IUPAC-Name |
1-hydroxy-3-sulfanylpropan-2-one |
InChI |
InChI=1S/C3H6O2S/c4-1-3(5)2-6/h4,6H,1-2H2 |
InChI-Schlüssel |
PBFVUKHZUJVMLL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


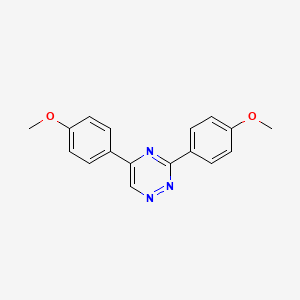
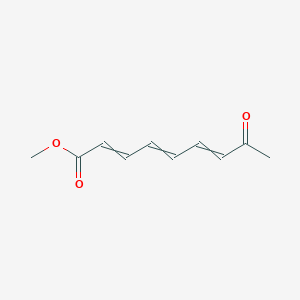
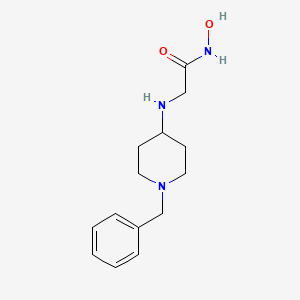
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)

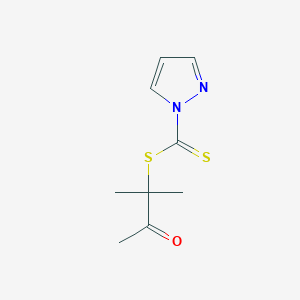

![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)



